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Compound of Interest

Compound Name:
4-Chloro-8-methoxy-3-

methylquinoline

CAS No.: 39593-11-8

Cat. No.: B1492949

Get Quote

An In-depth Technical Guide to the Spectral Analysis of 4-Chloro-8-methoxy-3-
methylquinoline

For professionals in drug discovery, medicinal chemistry, and organic synthesis, the

unambiguous characterization of novel chemical entities is a cornerstone of scientific rigor. This

guide provides a detailed examination of the spectral data for 4-Chloro-8-methoxy-3-
methylquinoline, a substituted quinoline derivative with potential applications as a versatile

building block in pharmaceutical research. As a Senior Application Scientist, my objective is not

merely to present data, but to provide a cohesive analytical narrative, explaining the "why"

behind the spectral features and the "how" of their acquisition. This document is structured to

offer both a reference for the experienced spectroscopist and a practical guide for the bench

chemist.

The Molecular Blueprint: Structure and Properties
4-Chloro-8-methoxy-3-methylquinoline possesses a core quinoline scaffold, a privileged

structure in medicinal chemistry known for its presence in numerous therapeutic agents.[1][2]
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The specific substitution pattern—a chloro group at position 4, a methoxy group at position 8,

and a methyl group at position 3—imparts a unique electronic and steric profile that is reflected

in its spectral characteristics.

Molecular Formula: C₁₁H₁₀ClNO[3] Molecular Weight: 207.66 g/mol [4][5] Monoisotopic Mass:

207.04509 Da[3]

Caption: Chemical structure of 4-Chloro-8-methoxy-3-methylquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mapping the Core
NMR spectroscopy is the most definitive technique for elucidating the carbon-hydrogen

framework of an organic molecule.[6] For 4-Chloro-8-methoxy-3-methylquinoline, both ¹H

and ¹³C NMR provide a wealth of structural information. The chemical shifts are influenced by

the electronegativity of the nitrogen and chlorine atoms and the electron-donating nature of the

methoxy and methyl groups.

¹H NMR Spectral Analysis
The proton NMR spectrum will reveal the distinct electronic environments of the protons on the

quinoline ring and the methyl and methoxy substituents. Based on data from analogous

structures, the expected chemical shifts are detailed below.[7][8][9]
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Proton
Assignment

Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Rationale

H2 ~8.3-8.5 Singlet (s) N/A

Deshielded

proton on the

pyridine ring,

adjacent to

nitrogen.

H5 ~7.6-7.8 Doublet (d) ~8-9

Aromatic proton

ortho to the

electron-donating

methoxy group,

coupled to H6.

H6 ~7.4-7.6 Triplet (t) ~8

Aromatic proton

coupled to both

H5 and H7.

H7 ~7.0-7.2 Doublet (d) ~7-8

Aromatic proton

ortho to the

methoxy group,

shielded by its

electron-donating

effect.

OCH₃ (C8) ~4.0-4.1 Singlet (s) N/A

Methoxy protons,

typically appear

in this region.[8]

CH₃ (C3) ~2.6-2.8 Singlet (s) N/A

Methyl protons

attached to the

quinoline ring.

¹³C NMR Spectral Analysis
The ¹³C NMR spectrum complements the proton data by providing a count of unique carbon

atoms and insight into their electronic environment. The carbons directly attached to
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electronegative atoms (N, Cl, O) will be shifted downfield.

Carbon Assignment
Predicted Chemical Shift
(δ, ppm)

Rationale

C2 ~148-150
Carbon adjacent to nitrogen in

the quinoline ring.

C3 ~127-129
Carbon bearing the methyl

group.

C4 ~145-147
Carbon attached to the

electronegative chlorine atom.

C4a ~126-128 Bridgehead carbon.

C5 ~129-131 Aromatic CH carbon.

C6 ~127-129 Aromatic CH carbon.

C7 ~118-120
Aromatic CH carbon shielded

by the methoxy group.

C8 ~155-157

Aromatic carbon attached to

the oxygen of the methoxy

group.[8]

C8a ~142-144
Bridgehead carbon adjacent to

nitrogen.

OCH₃ ~56-57 Methoxy carbon.[8]

CH₃ ~17-19 Methyl carbon.

Mass Spectrometry (MS): Confirming Molecular
Weight and Fragmentation
Mass spectrometry is indispensable for determining the molecular weight and providing

evidence of the elemental composition of a compound.[6] For 4-Chloro-8-methoxy-3-
methylquinoline, high-resolution mass spectrometry (HRMS) would confirm the molecular

formula C₁₁H₁₀ClNO.
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Key MS Features:

Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 207.

Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an

approximate 3:1 ratio), the mass spectrum will exhibit a characteristic M⁺ peak at m/z 207

and an M+2 peak at m/z 209, with a relative intensity of about one-third of the M⁺ peak. This

is a definitive signature for a monochlorinated compound.

Plausible Fragmentation Pathway
Electron Ionization (EI) mass spectrometry would likely induce fragmentation, providing further

structural clues. A probable pathway involves the initial loss of a methyl radical from the

methoxy group, followed by the loss of carbon monoxide.

[C11H10ClNO]+•
m/z = 207/209

[M - CH3]+•
m/z = 192/194

- •CH3

[M - CH3 - CO]+
m/z = 164/166

- CO

Click to download full resolution via product page

Caption: Proposed MS fragmentation pathway for 4-Chloro-8-methoxy-3-methylquinoline.

Infrared (IR) Spectroscopy: Identifying Functional
Groups
FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present

in a molecule.[6][10] The spectrum of 4-Chloro-8-methoxy-3-methylquinoline would be
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characterized by vibrations corresponding to its aromatic system and substituents.

Wavenumber (cm⁻¹) Vibration Type Functional Group

~3050-3100 C-H Stretch Aromatic C-H

~2950-3000 C-H Stretch CH₃ (Methyl & Methoxy)

~1610, 1580, 1500 C=C Stretch Aromatic Ring

~1520 C=N Stretch Quinoline Ring[11]

~1270 C-O-C Stretch Aryl-alkyl ether

~1090 C-Cl Stretch Aryl chloride[10]

Experimental Protocols: A Practical Guide
To ensure data integrity and reproducibility, standardized experimental protocols are essential.

The following sections outline the methodologies for acquiring high-quality spectral data.

Overall Workflow
The characterization process follows a logical sequence from synthesis and purification to

comprehensive spectroscopic analysis.
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Sample Preparation

Spectroscopic Analysis

Data Interpretation

Synthesis & Purification

Dissolve in Solvent
(CDCl3, DMSO-d6) Prepare KBr Pellet

NMR Acquisition
(¹H, ¹³C)

NMR Tube

MS Acquisition
(EI, ESI)

Direct Infusion/LC

FT-IR Acquisition

Data Processing & Analysis

Structure Elucidation

Click to download full resolution via product page

Caption: Experimental workflow for spectroscopic confirmation.[6]

NMR Spectroscopy Protocol
Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in

approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a

standard 5 mm NMR tube.[6]

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g.,

400 MHz or higher). Standard acquisition parameters should be used, with an appropriate
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number of scans to achieve a good signal-to-noise ratio.

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, and baseline correction. Chemical shifts should be

referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

[6]

Mass Spectrometry Protocol
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable

solvent such as methanol or acetonitrile.

Data Acquisition: Introduce the sample into the mass spectrometer. For Electron Ionization

(EI), a direct insertion probe may be used. For Electrospray Ionization (ESI), the solution can

be infused directly or via an LC system. Acquire data over a relevant m/z range (e.g., 50-500

amu).

Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak, the

characteristic chlorine isotopic pattern, and major fragment ions.

FT-IR Spectroscopy Protocol
Sample Preparation: Prepare the sample as a potassium bromide (KBr) pellet. Mix a small

amount of the compound (~1-2 mg) with ~100 mg of dry KBr powder and press into a

transparent disc using a hydraulic press.[6]

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer. Acquire

the spectrum, typically over a range of 4000-400 cm⁻¹, co-adding multiple scans to improve

the signal-to-noise ratio.[6]

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups and vibrational modes within the molecule.[6]

Conclusion
The structural characterization of 4-Chloro-8-methoxy-3-methylquinoline is robustly

achieved through the combined application of NMR, MS, and IR spectroscopy. Each technique

provides a unique and complementary piece of the structural puzzle. The ¹H and ¹³C NMR
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spectra confirm the carbon-hydrogen framework and the specific substitution pattern. Mass

spectrometry validates the molecular weight and elemental composition, with the chlorine

isotope pattern serving as a key confirmation point. Finally, IR spectroscopy provides a quick

and reliable verification of the functional groups present. This comprehensive spectral dataset

serves as a crucial reference for any researcher utilizing this compound in synthesis or drug

development endeavors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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